4-(Aminomethyl)-3-ethylheptan-3-ol
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Overview
Description
4-(Aminomethyl)-3-ethylheptan-3-ol is an organic compound with a unique structure that includes an aminomethyl group, an ethyl group, and a hydroxyl group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-ethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-ethylheptan-3-ol with formaldehyde and ammonia in the presence of a catalyst. This Mannich reaction forms the aminomethyl group on the heptane backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors with precise temperature and pressure control, and the product is purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-ethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)-3-ethylheptan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-ethylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)fluorescein
- 4-(Aminomethyl)indole
Uniqueness
Compared to these similar compounds, 4-(Aminomethyl)-3-ethylheptan-3-ol has a unique heptane backbone with an ethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H23NO |
---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
4-(aminomethyl)-3-ethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-4-7-9(8-11)10(12,5-2)6-3/h9,12H,4-8,11H2,1-3H3 |
InChI Key |
JEGARUQDXNNPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(CC)(CC)O |
Origin of Product |
United States |
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